molecular formula C7H10N2O3S B11784922 2-((1-Methyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid

2-((1-Methyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid

Cat. No.: B11784922
M. Wt: 202.23 g/mol
InChI Key: XXJBYLMXZLQHAX-UHFFFAOYSA-N
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Description

2-((1-Methyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that features a pyrazole ring substituted with a methylthio group and a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid typically involves the reaction of 1-methyl-4-(methylthio)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-((1-Methyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(methylthio)-1H-pyrazole: Lacks the methoxyacetic acid moiety.

    2-((1-Methyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.

Uniqueness

2-((1-Methyl-4-(methylthio)-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the presence of both the pyrazole ring and the methoxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

2-(2-methyl-4-methylsulfanylpyrazol-3-yl)oxyacetic acid

InChI

InChI=1S/C7H10N2O3S/c1-9-7(12-4-6(10)11)5(13-2)3-8-9/h3H,4H2,1-2H3,(H,10,11)

InChI Key

XXJBYLMXZLQHAX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)SC)OCC(=O)O

Origin of Product

United States

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